

An In-depth Technical Guide to the Molecular Structure and Properties of Phentermine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ionamin*

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Abstract

Phentermine, a potent sympathomimetic amine, has been a cornerstone in the pharmacological management of obesity for decades. Its efficacy as an anorectic agent is intrinsically linked to its unique molecular architecture. This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of phentermine. It further elucidates the compound's mechanism of action, focusing on its interaction with neurotransmitter systems, and explores the structure-activity relationships that govern its pharmacological profile. Detailed experimental protocols for the characterization of phentermine are also presented, offering a practical resource for researchers in the field.

Molecular Structure

Phentermine, chemically known as 2-methyl-1-phenylpropan-2-amine, is a substituted phenethylamine.^{[1][2]} It possesses a phenyl group attached to an isopropylamine moiety. A key structural feature is the presence of a quaternary α -carbon, which distinguishes it from its structural isomer, methamphetamine. This substitution pattern renders phentermine achiral, meaning it does not have enantiomers.^[3]

Table 1: Chemical and Molecular Identifiers of Phentermine

Identifier	Value
IUPAC Name	2-methyl-1-phenylpropan-2-amine[1][2][4]
Chemical Formula	C ₁₀ H ₁₅ N[1][4][5][6]
Molecular Weight	149.23 g/mol [3][4][6][7]
CAS Number	122-09-8[1][4][5][6]
PubChem CID	4771[1][4]
SMILES	CC(C)(Cc1ccccc1)N[8]
InChI	InChI=1S/C10H15N/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3[1][5]
Stereochemistry	Achiral[3]

Phentermine is often used in its hydrochloride salt form, phentermine hydrochloride (C₁₀H₁₅N·HCl), which is a white, odorless, hygroscopic crystalline powder.[9][10] This salt form exhibits enhanced solubility in water and lower alcohols.[9]

Physicochemical Properties

The physicochemical properties of phentermine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Table 2: Physicochemical Properties of Phentermine

Property	Value
Physical State	Oily liquid[4]
pKa	10.1
logP	2.3
Melting Point	202-203 °C (hydrochloride salt)
Boiling Point	205 °C
Solubility	Insoluble in water (base)[4]; Soluble in water (hydrochloride salt)[9]
Protein Binding	17.5%[1]

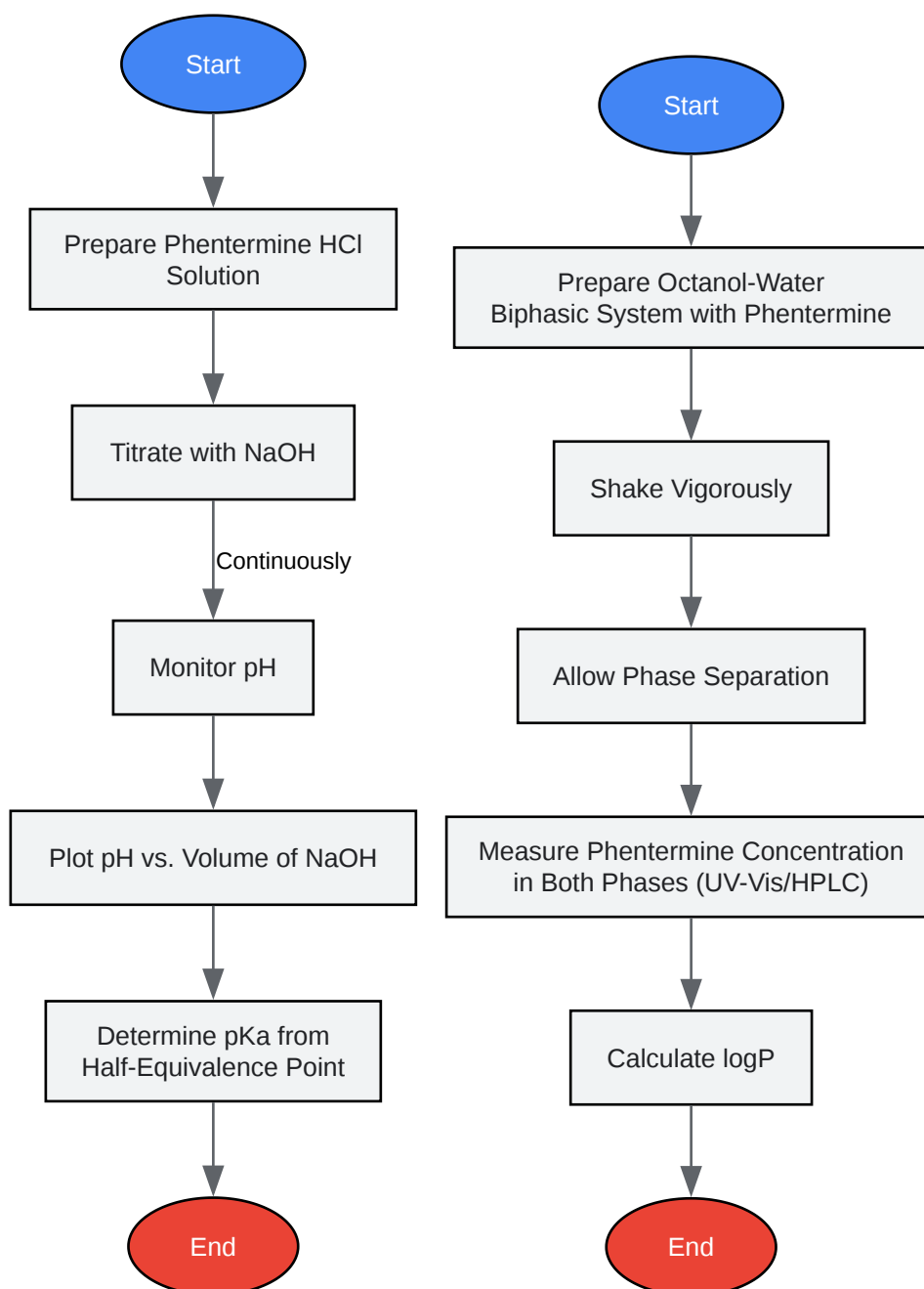
Mechanism of Action

Phentermine's primary mechanism of action as an appetite suppressant involves the modulation of central nervous system (CNS) neurotransmitter levels. It is classified as a sympathomimetic amine and acts as a norepinephrine-dopamine releasing agent (NDRA).[1]

The proposed signaling pathway involves the following steps:

- **Neuronal Uptake:** Phentermine enters presynaptic neurons.
- **Vesicular Monoamine Transporter 2 (VMAT2) Inhibition:** Phentermine disrupts the sequestration of norepinephrine (NE) and dopamine (DA) into synaptic vesicles by inhibiting VMAT2.
- **Increased Cytosolic Neurotransmitter Concentration:** This inhibition leads to an accumulation of NE and DA in the neuronal cytoplasm.
- **Reversal of Transporter Function:** The elevated cytosolic concentrations of NE and DA cause the reversal of their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).
- **Enhanced Neurotransmitter Release:** This reversal results in the non-vesicular release of NE and DA into the synaptic cleft.

- Receptor Activation: The increased synaptic concentrations of NE and DA lead to the activation of adrenergic and dopaminergic receptors in the hypothalamus, the brain's appetite-regulating center. This activation is believed to suppress appetite.[\[11\]](#)[\[12\]](#)



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of Phentermine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262140#molecular-structure-and-properties-of-phentermine]

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